molecular formula C7H3ClF6N2O4S2 B141204 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine CAS No. 145100-51-2

2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine

Cat. No.: B141204
CAS No.: 145100-51-2
M. Wt: 392.7 g/mol
InChI Key: TUFGVZMNGTYAQD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be a useful triflating reagent

Mode of Action

As a triflating reagent, 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine likely acts by transferring its triflate group to nucleophilic sites on its target molecules . This can result in the modification of the target’s chemical properties, potentially altering its function or interactions with other molecules.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with . As a triflating reagent, it could potentially modify a wide range of biomolecules, altering their chemical properties and potentially their biological functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to hydrolyze in water , which could limit its stability and effectiveness in aqueous environments. Additionally, it is sensitive to moisture and should be stored under dry inert gas .

Comparison with Similar Compounds

2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine is unique due to its high reactivity and versatility in synthetic applications. Similar compounds include:

Compared to these compounds, this compound offers higher yields and greater efficiency in the formation of vinyl triflates and other complex molecules .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF6N2O4S2/c8-4-1-2-5(15-3-4)16(21(17,18)6(9,10)11)22(19,20)7(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFGVZMNGTYAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327763
Record name N-(5-Chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide
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Molecular Weight

392.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145100-51-2
Record name N-(5-Chloro-2-pyridyl)triflimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145100-51-2
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Record name Comins' reagent
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Record name N-(5-Chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide
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Record name COMINS' REAGENT
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